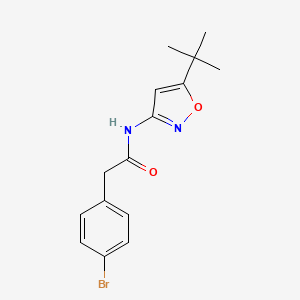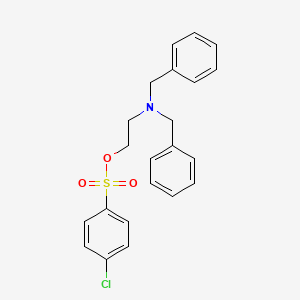
2-(4-bromophenyl)-N-(5-tert-butyl-3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(5-tert-butyl-3-isoxazolyl)acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in the field of scientific research. BIA is a potent inhibitor of the protein kinase B-Raf, which plays a crucial role in the regulation of cell growth and proliferation. The inhibition of B-Raf by BIA has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mécanisme D'action
BIA inhibits B-Raf by binding to the ATP-binding site of the protein kinase. This results in the inhibition of downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and proliferation. The inhibition of B-Raf by BIA has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BIA has been shown to have potent anti-tumor effects in preclinical studies. The inhibition of B-Raf by BIA has been found to induce cell cycle arrest and apoptosis in cancer cells. BIA has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BIA in lab experiments include its potent inhibitory effects on B-Raf and its potential therapeutic applications in the treatment of cancer. However, the limitations of using BIA include its high cost and limited availability.
Orientations Futures
There are several future directions for the research of BIA. One potential direction is the development of more potent and selective inhibitors of B-Raf. Another direction is the investigation of the combination of BIA with other anti-cancer agents for the treatment of cancer. Additionally, the potential therapeutic applications of BIA in other diseases, such as inflammatory diseases and autoimmune diseases, could also be explored.
Méthodes De Synthèse
The synthesis of BIA involves the reaction of 4-bromoacetophenone with tert-butyl hydroxylamine to form 2-(4-bromophenyl)-N-tert-butylacetohydroxamic acid. This compound is then reacted with phosphorus oxychloride to form 2-(4-bromophenyl)-N-tert-butyl-3-isoxazolylacetamide, which is the final product of the synthesis.
Applications De Recherche Scientifique
BIA has been extensively studied for its potential therapeutic applications in the treatment of cancer. The inhibition of B-Raf by BIA has been shown to have significant anti-tumor effects in preclinical studies. BIA has been found to be effective against various types of cancer, including melanoma, colorectal cancer, and thyroid cancer.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2,3)12-9-13(18-20-12)17-14(19)8-10-4-6-11(16)7-5-10/h4-7,9H,8H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFLZBPHSHRZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)
![6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5124686.png)
![2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5124688.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)
![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)

![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5124713.png)
![ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)

![1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5124737.png)
![N-cyclooctyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5124749.png)

![N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)